molecular formula C12H14N4O B11113857 4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide

4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B11113857
M. Wt: 230.27 g/mol
InChI Key: RKLZGFXLFIHWIK-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a propan-2-yl group and a 4H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the 4H-1,2,4-triazol-3-yl Group: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The triazole ring can interact with enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)pyridin-2-amine
  • 4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)aniline

Uniqueness

4-(propan-2-yl)-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the propan-2-yl group and the triazole ring enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)11(17)15-12-13-7-14-16-12/h3-8H,1-2H3,(H2,13,14,15,16,17)

InChI Key

RKLZGFXLFIHWIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

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